Diisopropylamine, hydrochloride

Catalog No.
S8036977
CAS No.
22675-80-5
M.F
C6H16ClN
M. Wt
137.65 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Diisopropylamine, hydrochloride

CAS Number

22675-80-5

Product Name

Diisopropylamine, hydrochloride

IUPAC Name

N-ethyl-2-methylpropan-2-amine;hydrochloride

Molecular Formula

C6H16ClN

Molecular Weight

137.65 g/mol

InChI

InChI=1S/C6H15N.ClH/c1-5-7-6(2,3)4;/h7H,5H2,1-4H3;1H

InChI Key

BMVGRQFYWXVLDD-UHFFFAOYSA-N

SMILES

CC(C)[NH2+]C(C)C.[Cl-]

Canonical SMILES

CCNC(C)(C)C.Cl

Organic Synthesis

  • Acylation reactions: DIPAM hydrochloride acts as a nucleophile in acylation reactions, reacting with acyl chlorides or anhydrides to form N-substituted amides. This property makes it useful for introducing acylated functionalities into organic molecules for research purposes [].
  • Preparation of enamines: DIPAM can be deprotonated to form a nucleophilic intermediate that reacts with carbonyl compounds to form enamines. Enamines are versatile intermediates in organic synthesis, employed in various reactions like Diels-Alder cycloadditions and Robinson annulations [].

Analytical Chemistry

  • Acid-base titrations: DIPAM hydrochloride, being a salt of a weak base (diisopropylamine) and a strong acid (hydrochloric acid), exhibits a well-defined acidic endpoint in aqueous solutions. This property allows its use as a standard for acid-base titrations in non-aqueous solvents where water is not suitable [].

Diisopropylamine hydrochloride is a chemical compound with the formula C₆H₁₆ClN. It is the hydrochloride salt of diisopropylamine, a secondary amine characterized by its colorless liquid form and ammonia-like odor. This compound is soluble in water and is often utilized in various industrial applications, including organic synthesis and as a reagent in

  • Formation of Lithium Diisopropylamide: When reacted with organolithium reagents, it forms lithium diisopropylamide, a strong non-nucleophilic base widely used in organic synthesis .
  • Alkylation Reactions: It can undergo alkylation to produce N,N-Diisopropylethylamine, commonly known as Hünig's base, which serves as a base in various reactions .
  • Reactivity with Acids: As a basic compound, diisopropylamine hydrochloride can neutralize strong acids, forming corresponding salts .

The synthesis of diisopropylamine hydrochloride typically involves the following methods:

  • Reductive Amination: Diisopropylamine can be synthesized through the reductive amination of acetone with ammonia using a catalyst like copper chromite:
    NH3+2 CH3)2CO+2H2C6H15N+2H2O\text{NH}_3+2\text{ CH}_3)_2\text{CO}+2\text{H}_2\rightarrow \text{C}_6\text{H}_{15}\text{N}+2\text{H}_2\text{O}
    This reaction yields diisopropylamine, which can then be converted to its hydrochloride form by treatment with hydrochloric acid .
  • Direct Reaction with Hydrochloric Acid: Diisopropylamine can be directly reacted with hydrochloric acid to form diisopropylamine hydrochloride .

Diisopropylamine hydrochloride has several applications across various fields:

  • Organic Synthesis: It serves as a reagent in the synthesis of pharmaceuticals and agrochemicals.
  • Herbicide Production: It is a precursor for the production of herbicides such as diallate and triallate .
  • Rubber Vulcanization: Used in the formulation of sulfenamides that are essential in rubber processing .

Studies on diisopropylamine hydrochloride's interactions primarily focus on its toxicological effects:

  • Inhalation Studies: High concentrations can lead to respiratory irritation and pulmonary edema, highlighting the need for safety measures when handling this compound .
  • Skin Contact: Direct contact can result in severe skin burns and eye damage, necessitating protective equipment during use .

Similar Compounds: Comparison with Other Compounds

Diisopropylamine hydrochloride shares similarities with other amines but exhibits unique properties that distinguish it:

Compound NameChemical FormulaKey Characteristics
DiethylamineC₄H₁₁NLess sterically hindered than diisopropylamine.
DimethylamineC₂H₇NSmaller size; more reactive nucleophile.
N,N-DiisopropylethylamineC₈H₁₈NMore sterically hindered; used as a base.
Lithium DiisopropylamideC₆H₁₅LiNStrong non-nucleophilic base derived from diisopropylamine.

Diisopropylamine hydrochloride's bulkiness contributes to its selectivity as a nucleophile compared to smaller amines like dimethylamine, making it particularly useful in specific organic reactions .

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

2

Exact Mass

137.0971272 g/mol

Monoisotopic Mass

137.0971272 g/mol

Heavy Atom Count

8

Related CAS

108-18-9 (Parent)

Dates

Last modified: 04-14-2024

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